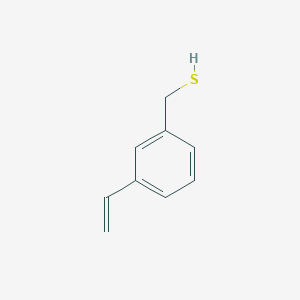

(3-Ethenylphenyl)methanethiol

Description

Structure

3D Structure

Properties

CAS No. |

113538-78-6 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

(3-ethenylphenyl)methanethiol |

InChI |

InChI=1S/C9H10S/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2 |

InChI Key |

HJTQTAIMPQUEDY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC(=C1)CS |

Origin of Product |

United States |

Synthetic Strategies for 3 Ethenylphenyl Methanethiol and Its Precursors

Methodologies for the Preparation of (3-Ethenylphenyl)methanethiol

The preparation of this compound hinges on the successful introduction of a sulfhydryl (-SH) group at the benzylic position of a 3-vinylbenzyl precursor, most commonly 3-vinylbenzyl chloride. The primary challenge lies in achieving selective functionalization while preserving the integrity of the vinyl group, which is susceptible to polymerization.

The synthesis of this compound is typically not a single-step process and begins with commercially available precursors. A common and effective pathway starts from 3-vinylbenzyl chloride (3-VBC).

Route 1: Thioacetate (B1230152) Intermediate A widely used and reliable method for installing a thiol group involves a two-step sequence via a thioacetate intermediate. This method is favored for its high yields and the relative stability of the intermediate, which is less prone to oxidation than the final thiol product.

Nucleophilic Substitution: 3-vinylbenzyl chloride is treated with a thioacetate salt, such as potassium thioacetate (KSAc) or sodium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This is a standard SN2 reaction where the thioacetate anion displaces the chloride.

Hydrolysis: The resulting S-(3-ethenylphenyl)methyl ethanethioate is then hydrolyzed to yield the target thiol. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a methanol/water mixture, is often preferred as it is typically faster and proceeds at lower temperatures.

Route 2: Thiourea (B124793) Intermediate Another classic method proceeds through the formation of an isothiouronium salt.

Salt Formation: 3-vinylbenzyl chloride is reacted with thiourea in a solvent such as ethanol. This reaction forms S-(3-vinylbenzyl)isothiouronium chloride.

Hydrolysis: The intermediate salt is subsequently cleaved by alkaline hydrolysis, typically with an aqueous solution of sodium hydroxide, to liberate the thiol. This method is effective, though yields can sometimes be lower than the thioacetate route due to potential side reactions. The synthesis of thioether polythiols via isothiouronium salts is noted for high yields and good product quality. nih.gov

The precursor, 3-vinylbenzyl chloride, can itself be synthesized from 3-ethyltoluene (B166259) through a high-temperature, vapor-phase reaction involving halogenation followed by dehydrohalogenation. google.com

Table 1: Representative Synthetic Routes for Benzyl (B1604629) Thiol Formation This table illustrates common thiol synthesis methodologies applicable to this compound, based on analogous reactions.

| Starting Material | Reagents | Intermediate | Product | Typical Yield | Reference |

| Benzyl Halide | 1. KSAc; 2. NaOH/H₂O | Thioacetate | Benzyl Thiol | High | mdpi.com |

| Benzyl Halide | 1. Thiourea; 2. NaOH/H₂O | Isothiouronium Salt | Benzyl Thiol | Good-High | nih.gov |

| Benzyl Alcohol | PPh₃, DIAD, Thioacetic Acid | Thioacetate | Benzyl Thiol | Good | General Mitsunobu |

| Benzyl Alcohol | H₂S, Catalyst | - | Benzyl Thiol | Variable | wikipedia.org |

This table is illustrative of general methods and yields may vary for the specific synthesis of this compound.

The primary challenge in synthesizing this compound is preventing reactions involving the vinyl group. The phenylethenyl moiety is susceptible to polymerization under radical, cationic, or sometimes anionic conditions. Therefore, reaction conditions must be carefully controlled.

Temperature Control: Reactions are typically conducted at moderate temperatures to minimize thermally initiated polymerization of the styrene (B11656) functionality.

Inhibitors: Small amounts of radical inhibitors, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, are often added to the reaction mixture and during purification (e.g., distillation) to prevent premature polymerization of the vinyl group.

Avoiding Strong Acids: Strong acidic conditions are avoided as they can promote cationic polymerization of the vinyl group.

Radical-Free Conditions: The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a key reaction of the final product. nih.gov However, during synthesis, the generation of thiyl radicals must be avoided to prevent side reactions where a newly formed thiol molecule adds to the vinyl group of another. This is achieved by excluding radical initiators and light. illinois.edu

Catalytic methods offer pathways to thiol synthesis that can provide higher efficiency, milder reaction conditions, and improved selectivity.

Copper-Catalyzed C-S Coupling: A novel approach for forming thioethers involves the copper-catalyzed coupling of benzyl alcohols with thiols. nih.gov While this method directly produces a thioether, a similar catalytic system could potentially be adapted for the synthesis of the thiol itself from (3-ethenylphenyl)methanol and a sulfur source. Such a route, proceeding through a Lewis-acid-mediated SN1-type mechanism, would require careful optimization to prevent oligomerization of the vinylbenzyl carbocation intermediate. nih.gov

Clay-Catalyzed Synthesis: Modified basic clay catalysts have been shown to efficiently catalyze the reaction between benzyl chlorides and thiols to afford high yields of benzyl sulfides. ias.ac.in This heterogeneous catalysis approach offers advantages in terms of simple work-up and catalyst recyclability. Adapting this for the synthesis of the target thiol would involve using a reagent like sodium hydrosulfide (B80085) in the presence of the clay catalyst.

Phase-Transfer Catalysis: For reactions involving a salt (like KSAc) and an organic substrate in a biphasic system, phase-transfer catalysts (PTCs) can be employed to enhance reaction rates and allow for milder conditions, which is beneficial for preserving the vinyl group.

Synthesis and Derivatization of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound allows for the fine-tuning of material properties and the creation of complex polymer architectures.

The presence of additional substituents on the phenyl ring can significantly influence the efficiency of the synthetic routes. The electronic nature of these substituents impacts the reactivity of the benzylic position.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the aromatic ring increase the electrophilicity of the benzylic carbon. This generally accelerates the rate of SN2 reactions, such as the displacement of chloride by thioacetate, leading to potentially higher efficiency and milder required conditions.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups can stabilize the formation of a benzyl carbocation. While this can slow down a pure SN2 reaction, it may favor an SN1-type pathway. nih.gov In such cases, controlling the reaction to avoid side products from the stabilized carbocation is crucial.

Research on the vinylation of substituted thiophenols has shown that both electron-donating and electron-withdrawing substituents are generally well-tolerated in C-S bond formation, leading to good product yields. nih.gov Similar tolerance would be expected in the synthesis of substituted this compound analogs.

Table 2: Predicted Substituent Effects on Synthesis via SN2 Pathway

| Substituent Type on Phenyl Ring | Position | Effect on Benzylic Carbon | Predicted Impact on SN2 Rate |

| Electron-Withdrawing (e.g., -NO₂) | ortho, para | Increases electrophilicity | Increase |

| Electron-Donating (e.g., -OCH₃) | ortho, para | Decreases electrophilicity | Decrease |

| Halogen (e.g., -Cl) | Any | Inductive withdrawal | Slight Increase |

The true utility of this compound and its analogs lies in their role as multifunctional monomers for creating advanced polymers. The thiol and vinyl groups can react orthogonally, allowing for sequential or differential polymerization and modification.

Thiol-Ene Chemistry: The most prominent application involves the thiol-ene reaction, where the thiol group undergoes a radical-initiated anti-Markovnikov addition to an alkene. nih.gov Monomers of this compound can be homopolymerized via their vinyl groups, leaving pendant thiol groups that can be post-functionalized in a thiol-ene reaction to graft other molecules or to cross-link the polymer.

Thiol-Michael Addition: The thiol group can also react with electron-poor alkenes, such as acrylates or maleimides, via a base-catalyzed Michael addition. This provides another pathway for polymer modification or cross-linking. rsc.org

Multi-Functional Monomers: By starting with a substituted precursor, one can design monomers with three or more reactive handles. For example, synthesizing 4-hydroxy-3-vinylbenzyl mercaptan would yield a monomer with a polymerizable vinyl group, a nucleophilic thiol, and a phenolic hydroxyl group that could be used for polyester (B1180765) or polyurethane synthesis. The synthesis of thiol-functionalized bisphenols demonstrates the viability of creating complex monomers with multiple reactive sites for applications like high-performance photopolymers. beilstein-journals.org

This controlled introduction of multiple reactive groups enables the design of complex architectures such as hyperbranched polymers, block copolymers, and functional polymer networks with precisely tailored properties.

Mechanistic Investigations of Reactions Involving 3 Ethenylphenyl Methanethiol

Fundamental Studies on Thiol-Ene Click Chemistry with the Ethenyl Moiety

The thiol-ene reaction is a powerful and versatile transformation in organic chemistry, recognized for its high efficiency, stereoselectivity, and favorable reaction kinetics, often categorized under the umbrella of "click chemistry". nih.govtaylorandfrancis.com This reaction involves the addition of a thiol (R-SH) to an alkene (an ene) to form a thioether. nih.gov For (3-ethenylphenyl)methanethiol, the ethenyl group serves as the "ene" component, making it a prime candidate for this type of reaction. The reaction can proceed through two primary mechanisms: a radical addition or a Michael addition. wikipedia.org

Kinetic Analysis of Radical Thiol-Ene Additions

The radical-initiated thiol-ene reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the ethenyl group of this compound in an anti-Markovnikov fashion, creating a carbon-centered radical. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. wikipedia.org

A hypothetical kinetic study of the radical addition of a generic thiol (R-SH) to this compound could yield data similar to the following theoretical table, which illustrates the dependence of the initial reaction rate on reactant concentrations.

| Entry | Initial [Thiol] (M) | Initial [this compound] (M) | Theoretical Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes only.

Characterization of Photoinitiated Thiol-Ene Reaction Mechanisms

Photoinitiation is a common and efficient method for triggering radical thiol-ene reactions, offering spatial and temporal control. researchgate.netelsevierpure.com The process typically involves a photoinitiator that, upon absorption of light (often UV), generates radicals that initiate the reaction cascade. elsevierpure.com The mechanism is advantageous as it can proceed rapidly at ambient temperatures. wikipedia.org The photoinitiated reaction of this compound with another thiol would likely proceed cleanly to the corresponding thioether adduct. The efficiency of the photoinitiation would depend on the chosen photoinitiator and the wavelength of light used.

Exploration of Thermal Thiol-Ene Reaction Pathways

Alternatively, the thiol-ene reaction can be initiated thermally. nih.gov This typically requires higher temperatures to generate the initial thiyl radicals. For a molecule like this compound, which also possesses a benzylic C-H bond, thermal conditions could potentially lead to competing side reactions. However, in a controlled reaction with an added thiol, the primary pathway would be the thiol-ene addition. The thermal stability of the reactants and products would be a critical factor in these investigations. mdpi.com

Reaction Kinetics and Thermodynamics of Thiol-Phenyl Substitutions

While the thiol-ene reaction at the ethenyl group is a likely pathway, the methanethiol (B179389) group itself can participate in various reactions. Nucleophilic substitution reactions where the thiol or thiolate acts as a nucleophile are common. nsf.gov However, direct nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult under standard conditions due to the high stability of the aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

More plausible are reactions involving the benzylic thiol group, such as S-alkylation or S-acylation, which would follow standard nucleophilic substitution kinetics. researchgate.net

Catalytic Activation and Deactivation Mechanisms in Thiol-Based Transformations

The thiol-ene reaction can also be catalyzed by bases or nucleophiles, proceeding via a Michael addition mechanism. taylorandfrancis.com In this pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the ethenyl group. This type of catalysis is common for alkenes that are activated by an electron-withdrawing group. For the non-activated ethenyl group of this compound, a radical pathway is generally more likely.

Catalysts can also be employed for other transformations of the thiol group. For instance, metal catalysts are often used for cross-coupling reactions to form C-S bonds. nih.govnih.gov The investigation of such catalytic cycles would involve identifying the active catalytic species, understanding the elementary steps of oxidative addition, transmetalation, and reductive elimination, and identifying potential catalyst deactivation pathways.

Mechanistic Research on Competing Reaction Pathways of this compound

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic (in the context of radical addition) ethenyl group, presents the possibility of competing reaction pathways.

One significant competing reaction, especially under radical conditions, would be polymerization. The thiol group of one molecule could add to the ethenyl group of another in a step-growth polymerization mechanism, leading to the formation of a poly(thioether). wikipedia.org

Another potential side reaction, particularly under thermal conditions, could involve the thiol group itself. Thiols can undergo oxidation to form disulfides, especially in the presence of oxygen or other oxidants. Intramolecular cyclization is also a possibility, although the formation of a seven-membered ring in this case would be kinetically less favored than intermolecular reactions. mdpi.com A schematic overview of potential competing pathways is presented below.

| Condition | Primary Reaction | Potential Competing Reaction(s) |

| Radical Initiator + External Thiol | Intermolecular Thiol-Ene Addition | Polymerization |

| Radical Initiator (no external thiol) | Polymerization | Disulfide Formation |

| Base + External Thiol | Intermolecular Michael Addition | Deprotonation without reaction |

| Heat | Thermal Thiol-Ene Addition/Polymerization | Disulfide Formation, Decomposition |

This table presents a theoretical summary of potential competing reactions.

Polymerization Research Utilizing 3 Ethenylphenyl Methanethiol

Radical Polymerization Studies Incorporating (3-Ethenylphenyl)methanethiol

Elucidation of its Role as a Chain Transfer Agent in Controlled Radical Polymerization

There is a significant lack of direct research into the role of this compound as a chain transfer agent in controlled radical polymerization (CRP). Thiols are well-known for their function as chain transfer agents in radical polymerizations, a property that can be utilized to control the molecular weight of polymers. However, specific studies quantifying the chain transfer constant of this compound or its effectiveness in CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not readily found.

Investigation of Copolymerization Behavior with Vinyl Monomers

Detailed investigations into the copolymerization of this compound with other vinyl monomers are limited. While analogous compounds such as 4-vinylbenzyl thiol have been explored in copolymerization reactions with monomers like styrene (B11656), using initiators like azobisisobutyronitrile (AIBN), specific reactivity ratios and detailed kinetic data for the 3-isomer are not available. The presence of both a vinyl and a thiol group on the same molecule presents the possibility for complex polymerization behavior, including the potential for the thiol group to participate in chain transfer reactions during the copolymerization process, which remains an un-investigated area.

Thiol-Ene Photopolymerization and Thermal Polymerization Research

The dual functionality of this compound makes it an intriguing candidate for thiol-ene reactions, a type of click chemistry known for its high efficiency and mild reaction conditions. In such a scenario, the compound could theoretically react with itself, with the thiol group of one molecule adding across the vinyl group of another, or it could be copolymerized with other multi-functional ene or thiol compounds.

Development of Crosslinking Methodologies for Network Formation

In the context of thiol-ene chemistry, this compound could serve as an AB-type monomer, where 'A' is the thiol group and 'B' is the vinyl group, leading to the formation of linear polymers or cyclic structures. For network formation, it would likely need to be copolymerized with comonomers possessing more than two functional groups. However, specific studies developing and characterizing crosslinked networks using this particular monomer are absent from the literature.

Studies on the Influence of Thiol-Ene Ratios on Polymer Structure

Given the lack of fundamental research on the thiol-ene polymerization of this compound, there are no available studies on how varying the stoichiometric ratios of thiol to ene groups, in copolymerizations with other monomers, would influence the final polymer structure, such as the degree of crosslinking, glass transition temperature, or mechanical properties.

Research on Step-Growth Polymerization Pathways Involving the Thiol Group

The thiol group of this compound could potentially participate in various step-growth polymerization reactions, such as polycondensation or Michael addition reactions. For instance, it could be reacted with difunctional electrophiles to form poly(thioether)s, while the vinyl group remains as a pendant functionality for subsequent modification or crosslinking. Despite these theoretical possibilities, dedicated research exploring these step-growth polymerization pathways for this compound has not been reported.

Synthesis and Characterization of Advanced Polymer Architectures

The unique molecular structure of this compound, featuring a thiol (-SH) group and a vinyl (-CH=CH2) group on a phenyl ring, makes it a versatile monomer for creating complex polymer architectures. The thiol group can readily participate in thiol-ene coupling reactions, a type of click chemistry known for its high efficiency, selectivity, and mild reaction conditions. nih.gov Simultaneously, the vinyl group is amenable to various polymerization techniques, including free-radical, cationic, and controlled radical polymerizations. This dual reactivity allows for orthogonal synthetic strategies, where each functional group can be addressed independently to build intricate polymer chains.

Block Copolymer Synthesis Research via Thiol-Ene Coupling

Block copolymers, which consist of two or more distinct polymer chains linked together, are prized for their ability to self-assemble into ordered nanostructures. The synthesis of well-defined block copolymers often relies on living polymerization techniques. However, post-polymerization modification using thiol-ene chemistry offers a modular and highly efficient alternative. chemrxiv.orgnih.gov

In this context, a pre-synthesized polymer containing pendant double bonds, such as poly(1,2-butadiene), can be reacted with this compound. The thiol groups on the methanethiol (B179389) compound would add across the double bonds of the first polymer block via a radical-mediated thiol-ene reaction. This initial step would functionalize the first block with pendant styrenic moieties. The newly introduced vinyl groups can then serve as initiation or propagation points for the growth of a second polymer block, for example, through free-radical polymerization of a suitable comonomer. This would result in an A-block-(B-random-C) type block copolymer, where the initial polymer forms block A, and the newly polymerized chains from the vinyl groups of the functionalized monomer and a comonomer form a random copolymer block. nih.gov

The efficiency of the thiol-ene coupling step is critical and can be influenced by the stoichiometry of the reactants. Research on similar systems has shown that using an excess of the thiol-containing compound can lead to high functionalization yields, often between 60% and 90%. nih.gov The characterization of the resulting block copolymers would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the addition of the thiol and the subsequent polymerization of the vinyl group, and Gel Permeation Chromatography (GPC) to analyze the molecular weight and polydispersity index (PDI) of the final block copolymer.

| Parameter | Description | Typical Characterization Method |

| Functionalization Yield | The percentage of double bonds on the initial polymer that have reacted with this compound. | ¹H NMR Spectroscopy |

| Molecular Weight (Mn) | The number-average molecular weight of the final block copolymer. | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in the polymer sample. | Gel Permeation Chromatography (GPC) |

| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid to a more flexible state. | Differential Scanning Calorimetry (DSC) |

Graft Polymerization Strategies Employing this compound

Graft polymerization is a method used to modify the properties of a polymer by attaching different polymer chains (grafts) to a main polymer backbone. nih.gov This technique can be categorized into "grafting to," "grafting from," and "grafting through" methods. nih.gov The dual functionality of this compound makes it a suitable candidate for the "grafting through" approach.

In a "grafting through" strategy, this compound would act as a macromonomer. First, the thiol group could be used to anchor the molecule to a surface or another polymer chain. Subsequently, the vinyl group would participate in a copolymerization reaction with other monomers. This would result in the formation of a polymer backbone with grafted chains of the copolymerized monomer.

Alternatively, in a "grafting from" approach, a substrate or polymer backbone could be functionalized with initiator sites. This compound, along with other monomers, could then be polymerized from these sites. thalesnano.com The thiol group of the this compound incorporated into the growing chains would provide reactive sites for further functionalization, for example, by attaching biomolecules or other functional moieties.

The success of these grafting strategies would be evaluated by analyzing the grafting density (the number of grafted chains per backbone chain) and the length of the grafted chains. These parameters can be controlled by adjusting the reaction conditions, such as the monomer and initiator concentrations, and the reaction time. nih.govthalesnano.com

| Grafting Strategy | Role of this compound | Resulting Architecture |

| Grafting To | Thiol group reacts with a pre-formed polymer backbone. | Polymer backbone with attached this compound units. |

| Grafting From | Co-polymerized with other monomers from an initiator-functionalized backbone. | Polymer backbone with grafted copolymer chains containing this compound units. |

| Grafting Through | Acts as a co-monomer in a polymerization reaction. | Linear copolymer with pendant thiol-functionalized phenyl groups. |

Dendritic and Hyperbranched Polymer Construction Methodologies

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net Their unique globular structure leads to properties such as low viscosity and high solubility. The synthesis of these structures can be achieved through divergent or convergent approaches. nih.gov

This compound can be envisioned as an AB2-type monomer, where the thiol group (A) can react with a di-functionalized core, and the vinyl group (B) can be subsequently converted to two new reactive sites. For instance, the vinyl group could undergo a reaction that introduces two new thiol groups, thus allowing for the next generation of branching. This step-wise growth from a central core is characteristic of the divergent synthesis of dendrimers. researchgate.net

In the construction of hyperbranched polymers, a one-pot polymerization of an ABx monomer is often employed. This compound could potentially be used in such a system if a suitable reaction partner is chosen that can react with both the thiol and the vinyl group, leading to a highly branched structure. The thiol-ene reaction itself is a prime candidate for forming such hyperbranched structures, where a multifunctional thiol can react with a multifunctional ene, or vice-versa.

The characterization of dendritic and hyperbranched polymers involves confirming the degree of branching and the molecular weight distribution. Techniques such as size-exclusion chromatography (SEC) and NMR spectroscopy are essential for these analyses.

| Architectural Parameter | Significance | Characterization Technique |

| Generation (for dendrimers) | Determines the size and number of terminal groups. | NMR, Mass Spectrometry |

| Degree of Branching | Influences the polymer's physical properties like viscosity and solubility. | NMR Spectroscopy |

| Molecular Weight | Indicates the overall size of the macromolecule. | Size-Exclusion Chromatography (SEC) |

| Number of Surface Groups | Determines the reactivity and potential for further functionalization. | NMR, Titration |

While direct experimental data on the use of this compound in these specific polymerization research areas is not widely available in published literature, its chemical structure strongly suggests its suitability as a versatile building block for advanced polymer architectures. Future research in this area would likely focus on optimizing the reaction conditions for controlled polymerization and functionalization, and on exploring the unique properties of the resulting materials.

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Ethenylphenyl Methanethiol Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of (3-ethenylphenyl)methanethiol and its derivatives. Advanced NMR techniques provide deep insights into the mechanistic pathways of its reactions.

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound and its polymers. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. For instance, in the structural elucidation of complex organic molecules, including those with multiple stereoisomers, 2D NMR is critical for establishing connectivity and spatial relationships between atoms. researchgate.net

Detailed 2D NMR analysis allows for the precise assignment of protons in the vinyl group and the methanethiol (B179389) moiety, as well as the aromatic ring protons. In the context of polymerization, these techniques are vital for distinguishing between different polymer architectures, such as linear versus branched structures, and for identifying the nature of end-groups and repeating units within the polymer chain.

Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations |

| -SH | ~1.6 | ~25 | HMBC to C-7 |

| -CH₂- | ~3.7 | ~30 | COSY with -SH, HMBC to aromatic C |

| Vinyl CH= | ~5.3, ~5.8 | ~114 | COSY between vinyl protons, HSQC to vinyl C, HMBC to aromatic C |

| Vinyl =CH₂ | ~6.7 | ~136 | COSY with vinyl CH, HSQC to vinyl C, HMBC to aromatic C |

| Aromatic CH | ~7.2-7.4 | ~125-138 | COSY between aromatic protons, HSQC to aromatic C |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ability to monitor chemical reactions as they occur provides invaluable kinetic and mechanistic data. Real-time NMR spectroscopy has emerged as a powerful technique for studying polymerization kinetics, including thiol-ene reactions involving vinyl compounds. nih.govresearchgate.netresearchgate.net By acquiring NMR spectra at regular intervals during the polymerization of this compound, researchers can track the disappearance of monomer signals (e.g., the vinyl protons) and the appearance of polymer signals. acs.org This allows for the determination of reaction rates, conversion percentages, and the influence of various reaction parameters such as initiator concentration and temperature. nih.govresearchgate.net

For instance, in situ UV irradiation NMR spectroscopy has been successfully used to monitor thiol-ene coupling reactions, providing insights into the reaction kinetics and the formation of macromolecular structures. nih.govresearchgate.netrsc.org This technique involves irradiating the NMR tube with a UV light source to initiate the polymerization while simultaneously acquiring NMR data. nih.govresearchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Reaction Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it ideal for identifying and characterizing molecules, including reaction intermediates and polymer chains.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the unambiguous determination of the elemental composition of molecules. In the study of polymers derived from this compound, HRMS is crucial for determining the precise molecular weight of the polymer chains and their distribution. mdpi.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer are commonly used. acs.orgnih.gov

The precise mass data obtained from HRMS helps in confirming the structure of the repeating units and end-groups of the polymers. acs.org For example, in the analysis of styrene (B11656) polymerization, ESI-MS has been used to identify and quantify oligomeric species, providing insights into the early stages of polymerization. acs.org

Table 2: Application of HRMS in Polymer Characterization

| Polymer Property | HRMS Technique | Information Obtained |

| Average Molecular Weight | ESI-TOF, MALDI-TOF | Determination of Mn, Mw, and Polydispersity Index (PDI) |

| End-Group Analysis | ESI-TOF, MALDI-TOF | Identification of initiator fragments and termination products |

| Polymer Composition | ESI-TOF, MALDI-TOF | Confirmation of the elemental composition of repeating units |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org In the context of this compound research, MS/MS can be used to study the fragmentation pathways of the monomer and its reaction products. youtube.com This information is valuable for confirming molecular structures and for identifying specific substructures within a larger molecule. nationalmaglab.orgnih.gov

By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. nih.gov Analysis of these fragments can reveal the connectivity of atoms within the molecule. For thiols, fragmentation often involves the loss of the sulfhydryl group or cleavage of the carbon-sulfur bond. nih.gov This technique is particularly useful for distinguishing between isomers and for identifying the site of modification in post-polymerization functionalization reactions. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are particularly well-suited for tracking the transformation of functional groups during chemical reactions like polymerization.

During the polymerization of this compound, the key transformations involve the consumption of the vinyl (-CH=CH₂) and thiol (-SH) groups and the formation of thioether (-S-CH₂-) linkages. These transformations can be readily monitored by IR and Raman spectroscopy. researchgate.net

Infrared (IR) Spectroscopy : The disappearance of the characteristic absorption bands for the S-H stretching vibration (around 2550-2600 cm⁻¹) and the C=C stretching of the vinyl group (around 1630 cm⁻¹) can be monitored. researchgate.netrsc.org Simultaneously, the appearance of new bands corresponding to the C-S stretching of the newly formed thioether linkage would be observed. researchgate.net

Raman Spectroscopy : Raman spectroscopy is also highly effective for monitoring these changes. The S-H and C=C stretching vibrations give rise to distinct Raman signals. researchgate.net Temperature-dependent Raman spectroscopy has been used to study the reversibility of thiol-ene crosslinking, demonstrating the dynamic nature of these bonds. researchgate.net

Table 3: Key Vibrational Frequencies for Monitoring this compound Polymerization

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | IR, Raman |

| Vinyl (-CH=CH₂) | C=C Stretch | 1620 - 1640 | IR, Raman |

| Thioether (-S-CH₂-) | C-S Stretch | 600 - 800 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

The synthesis and subsequent reactions of this compound can result in a mixture of products, including the desired compound, unreacted starting materials, and various byproducts. Chromatographic techniques are essential for the qualitative and quantitative analysis of these mixtures, providing crucial data for purity assessment and for tracking the progress of a reaction over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for detecting and characterizing volatile byproducts that may form during its synthesis or subsequent polymerization reactions. The high reactivity of the thiol group and the vinyl moiety can lead to a variety of side reactions, such as oxidation, disulfide formation, and premature polymerization.

Due to the reactive nature of the thiol group, which can cause peak tailing and poor chromatographic resolution, derivatization is often employed prior to GC-MS analysis. rsc.org Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can react with the sulfhydryl group to form stable, less polar derivatives that are more amenable to GC analysis. rsc.org This approach not only improves chromatographic performance but also enhances sensitivity, allowing for the detection of trace-level impurities.

A hypothetical GC-MS analysis of a crude this compound reaction mixture might reveal the presence of several byproducts. The mass spectrometer provides fragmentation patterns for each eluting compound, which can be compared against spectral libraries for identification.

Table 1: Hypothetical GC-MS Data for Analysis of Crude this compound

| Retention Time (min) | Detected Compound | Method of Identification | Potential Origin |

| 5.2 | This compound | Mass Spectrum Comparison | Target Product |

| 6.8 | Bis(3-ethenylphenyl)methyl disulfide | Mass Spectrum Analysis | Oxidation of Thiol |

| 4.5 | 3-Vinylbenzaldehyde | Library Match | Oxidation of Precursor |

| 8.1 | Dimer of this compound | Mass Spectrum Analysis | Side Reaction |

| 3.7 | Toluene | Library Match | Residual Solvent |

This table is illustrative and based on potential byproducts in related chemical systems.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis of non-volatile or thermally labile compounds, making it well-suited for monitoring the progress of reactions involving this compound. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This kinetic data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. rsc.org

For the analysis of thiols by HPLC, pre-column derivatization is a common strategy to enhance detection, particularly when using UV-Vis or fluorescence detectors. Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) react with thiols to produce a chromophoric derivative that can be readily quantified. rsc.org Alternatively, reversed-phase HPLC with a suitable mobile phase, such as acetonitrile (B52724) and water, can be used to separate the components of the reaction mixture. researchgate.net

A kinetic study of the synthesis of this compound could be performed by monitoring the disappearance of the starting material and the appearance of the product peak over time.

Table 2: Illustrative HPLC Data for Monitoring the Synthesis of this compound

| Reaction Time (hours) | Peak Area of Starting Material | Peak Area of this compound | Conversion (%) |

| 0 | 100 | 0 | 0 |

| 1 | 65 | 35 | 35 |

| 2 | 30 | 70 | 70 |

| 4 | 5 | 95 | 95 |

| 6 | <1 | >99 | >99 |

This data is hypothetical and intended to demonstrate the application of HPLC in reaction monitoring.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

When this compound is used as a monomer or co-monomer in polymerization reactions, such as thiol-ene polymerizations, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). bohrium.comnih.gov

The choice of eluent and column is critical for accurate GPC analysis and depends on the solubility of the polymer. For polymers derived from this compound, which are likely to be soluble in organic solvents, tetrahydrofuran (B95107) (THF) is a common mobile phase. Calibration of the GPC system is performed using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene standards. bohrium.com

The GPC data provides crucial insights into the polymerization process. A narrow PDI (close to 1.0) is indicative of a well-controlled polymerization with uniform chain growth, whereas a broad PDI suggests a less controlled process with chains of varying lengths. researchgate.net

Table 3: Representative GPC Data for Polythis compound)

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| P(3-EPMT)-1 | 15,200 | 18,500 | 1.22 |

| P(3-EPMT)-2 | 28,600 | 35,800 | 1.25 |

| P(3-EPMT)-3 | 45,100 | 58,200 | 1.29 |

This data is representative of typical results for the polymerization of vinylbenzyl monomers and is for illustrative purposes. researchgate.net

Computational and Theoretical Investigations of 3 Ethenylphenyl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Ethenylphenyl)methanethiol at the atomic level. These methods elucidate the distribution of electrons and predict the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT studies can predict the energetics of key reactions, such as thiol-ene coupling and oxidation of the thiol group. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and heats of reaction, providing a quantitative measure of reaction feasibility.

For instance, a hypothetical DFT study on the radical-mediated thiol-ene reaction between this compound and an alkene would involve calculating the energy profile for the initiation, propagation, and termination steps. These calculations would reveal the activation energies for the addition of the thiyl radical to the double bond and the subsequent hydrogen abstraction from another thiol molecule.

Table 1: Hypothetical DFT Calculated Reaction Energetics for the Thiol-Ene Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| Initiation: Homolytic cleavage of S-H bond | 87 | +87 |

| Propagation 1: Thiyl radical addition to ethene | 5 | -22 |

| Propagation 2: H-abstraction from thiol | 3 | -5 |

| Overall Reaction | - | -27 nih.gov |

Note: Data are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Molecular orbital (MO) theory provides a detailed picture of the electronic interactions that govern chemical bonding and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. In this compound, the HOMO is typically localized on the sulfur atom of the thiol group, indicating its nucleophilic character. The LUMO is generally associated with the π-system of the vinyl group, highlighting its electrophilic nature in certain reactions.

In a thiol-ene reaction, the interaction between the HOMO of the thiol (or more accurately, the singly occupied molecular orbital of the thiyl radical) and the LUMO of the ene (the vinyl group) is crucial. A smaller HOMO-LUMO gap generally correlates with higher reactivity. MO analysis can visualize these frontier orbitals and quantify their energy levels, offering a rationale for the observed reactivity patterns.

Molecular Dynamics (MD) Simulations of Polymerization Processes

While quantum chemical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are employed to model the collective behavior of molecules over time, such as during a polymerization process. MD simulations can track the trajectories of thousands of this compound monomers, providing insights into the dynamics of polymer chain growth.

By defining a reactive force field that allows for the formation and breaking of chemical bonds, MD simulations can model the thiol-ene polymerization process. These simulations can reveal how factors like monomer concentration, temperature, and initiator concentration affect the rate of polymerization and the molecular weight distribution of the resulting polymer.

Computational Modeling of Polymer Network Formation and Crosslinking Density

When this compound is copolymerized with multifunctional crosslinking agents, a three-dimensional polymer network is formed. Computational modeling can simulate this network formation process, predicting key material properties. cam.ac.uk Techniques such as kinetic Monte Carlo or coarse-grained MD simulations can be used to model the evolution of the polymer network structure. cam.ac.uk

These models can predict the gel point, which is the conversion at which an infinite network first appears. Furthermore, they can estimate the final crosslinking density, a critical parameter that dictates the mechanical properties, thermal stability, and solvent resistance of the resulting thermoset material. By systematically varying the monomer ratios and reaction conditions in the simulations, researchers can computationally screen for optimal formulations to achieve desired network properties.

Table 2: Hypothetical Simulation Results for Polymer Network Properties

| Monomer Ratio (Thiol:Ene) | Simulated Gel Point (% Conversion) | Predicted Crosslink Density (mol/cm³) |

| 1:1 | 59 | 1.2 x 10⁻³ |

| 1:1.2 | 55 | 1.5 x 10⁻³ |

| 1.2:1 | 62 | 1.0 x 10⁻³ |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, by calculating the vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data can help in assigning the observed spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π-π* transitions within the phenyl and vinyl groups. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, providing further support for structural elucidation.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its activity, such as its reactivity. nih.gov For a series of substituted phenylthiols, a QSAR model could be developed to predict their reactivity in thiol-ene reactions.

The model would use various molecular descriptors calculated for each compound, such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., van der Waals volume), and topological indices. These descriptors would be correlated with experimentally measured reaction rates. While a specific QSAR model for this compound itself is not available, the principles of QSAR could be applied to understand how modifications to its structure would impact its reactivity. For instance, a QSAR study could predict how the addition of electron-withdrawing or electron-donating groups to the phenyl ring would modulate the nucleophilicity of the thiol group and the reactivity of the vinyl group. nih.govchemrxiv.org

Future Research Directions and Emerging Applications in Materials Science Research

Exploration of Novel Thiol-Ene Reactivities with (3-Ethenylphenyl)methanethiol

The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient pathway for the synthesis of polymers and functional materials. nsf.govrsc.orgrsc.org The reaction proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. nsf.gov Future research will likely focus on delineating the specific kinetic and mechanistic nuances of this compound in these reactions.

Key research areas include:

Kinetic Profiling: Detailed studies are needed to quantify the reaction rates of both the thiol and the vinyl group of this compound under various initiation conditions (photo- and thermal). This will involve comparing its reactivity to other aromatic and aliphatic thiols. It is generally known that aromatic thiols can exhibit different reactivity compared to their aliphatic counterparts in thiol-ene reactions.

Competitive and Sequential Reactions: Investigating the competitive reactivity of the thiol and vinyl groups will be crucial. This will enable the development of controlled polymerization strategies, such as sequential thiol-ene and vinyl polymerization, to create complex polymer architectures.

Influence of Aromatic Substitution: The position of the vinyl and methanethiol (B179389) groups on the phenyl ring (meta- in this case) will influence the electronic properties and, consequently, the reactivity of both functional groups. A systematic comparison with its ortho- and para-isomers, such as p-vinylbenzyl mercaptan, would provide valuable structure-property relationship data. google.com

A proposed research trajectory would involve the synthesis of a series of polymers with varying molar ratios of this compound and a multifunctional ene comonomer. The resulting network properties could be systematically evaluated.

Integration into Stimuli-Responsive Polymer Systems Research

"Smart" polymers that respond to external stimuli such as pH, temperature, and light are at the forefront of materials innovation. pccl.atmdpi.com The incorporation of this compound into polymer chains offers a versatile platform for creating such stimuli-responsive systems.

The thiol group can be readily oxidized to form disulfide bonds, which are redox-responsive. This allows for the creation of degradable or self-healing materials where the disulfide linkages can be cleaved and reformed. The vinyl group, on the other hand, can be copolymerized with monomers that impart other responsive behaviors. For instance, copolymerization with N-isopropylacrylamide could yield dual thermo- and redox-responsive hydrogels.

Future research in this area should explore:

Redox-Responsive Networks: The synthesis and characterization of crosslinked networks where the disulfide bonds derived from this compound serve as the cleavable junctions. The swelling and degradation behavior of these materials in response to reducing and oxidizing agents would be of primary interest.

Multi-Stimuli-Responsive Copolymers: The design of random and block copolymers containing this compound and other functional monomers. For example, polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] have been shown to be thermo-responsive, suggesting that copolymers with this compound could exhibit multiple responsive behaviors. researchgate.netrsc.org

Functionalization for Targeted Response: The thiol group can serve as a handle for post-polymerization modification, allowing for the introduction of other stimuli-responsive moieties or targeting ligands.

Advanced Composite Material Research via In Situ Polymerization

In situ polymerization offers a powerful method for creating composite materials with enhanced interfacial adhesion and improved properties. researchgate.netmdpi.com The ability of this compound to participate in polymerization through its vinyl group while the thiol group can interact with or bond to filler surfaces makes it an excellent candidate for this approach.

Future research could focus on:

Surface-Modified Fillers: The use of this compound to functionalize the surface of nanofillers such as silica, carbon nanotubes, or metal nanoparticles. The thiol group can form strong bonds with these surfaces, while the vinyl group remains available for subsequent polymerization.

Interpenetrating Polymer Networks (IPNs): The creation of IPNs where a network based on the polymerization of this compound is formed within another polymer matrix. This can lead to materials with synergistic properties.

Hierarchical Composites: The design of multiscale composites where this compound is used to bridge the interface between different filler types and the polymer matrix, leading to materials with enhanced mechanical and thermal properties.

Research into Bio-inspired and Sustainable Polymer Synthesis Routes

The development of polymers from renewable resources and the design of materials that mimic biological functions are growing areas of research. The structure of this compound offers avenues for exploration in this context.

Mimicking Protein Structure and Function: The thiol and disulfide chemistry of this compound-containing polymers can mimic the cysteine-cystine redox cycle found in proteins. This could be exploited to create materials with dynamic and adaptive properties.

Sustainable Feedstocks: While this compound itself is not currently derived from renewable resources, its use in efficient "click" chemistry reactions aligns with the principles of green chemistry by minimizing byproducts and reaction times. Future research could explore synthetic routes from bio-based precursors.

Bioconjugation and Biomaterials: The thiol group is a common target for bioconjugation reactions, allowing for the attachment of peptides, proteins, and other biomolecules to polymers containing this compound. nih.gov This opens up possibilities for creating advanced biomaterials for drug delivery, tissue engineering, and diagnostics.

Conceptual Frameworks for Next-Generation Functional Materials Utilizing Aromatic Thiols

The unique electronic and structural features of aromatic thiols like this compound provide a foundation for designing novel functional materials with tailored properties.

| Functional Moiety | Potential Application | Design Principle |

| Thiol Group | Heavy metal ion sensing/removal | The soft sulfur atom has a high affinity for soft heavy metal ions, enabling the design of selective sorbents and sensors. rsc.orgnih.gov |

| Vinyl Group | High refractive index polymers | The aromatic ring and the polarizable sulfur atom contribute to a high refractive index, making polymers derived from this monomer suitable for optical applications. |

| Aromatic Ring | Enhanced thermal stability | The rigid phenyl backbone can increase the glass transition temperature and thermal stability of the resulting polymers. |

| Thiol/Disulfide Redox Couple | Self-healing materials | Reversible disulfide bond formation and cleavage can be used to create materials that can repair themselves after damage. |

Future conceptual frameworks will likely involve:

Computational Modeling: The use of density functional theory (DFT) and other computational methods to predict the reactivity, electronic properties, and conformational behavior of polymers derived from this compound.

Hierarchical Self-Assembly: The design of block copolymers containing this compound that can self-assemble into well-defined nanostructures. The thiol groups can then be used to further functionalize these structures or to crosslink them.

Hybrid Organic-Inorganic Materials: The development of hybrid materials where polymers based on this compound are integrated with inorganic components to create materials with novel electronic, optical, or catalytic properties. rsc.org

Q & A

Q. What are the key considerations in designing catalysts for synthesizing methanethiol derivatives like (3-Ethenylphenyl)methanethiol?

Catalyst design must balance acid-base properties to optimize selectivity and activity. For example, K₂WO₄/alumina catalysts favor selectivity for methanethiol (~90–96%) but exhibit lower methanol conversion rates (~47–56%) compared to KOH or NaOH catalysts. Adjusting Lewis acid site strength and promoter dispersion (e.g., alkali metals) can enhance selectivity. Methodological approaches include temperature-controlled fixed-bed reactors (360°C) and spectroscopic characterization of active sites .

Q. How can methanethiol production be monitored in microbial or anaerobic systems?

Methanethiol serves as a toxicity indicator in anaerobic environments. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) detects methanethiol and its oxidation products (e.g., dimethyl disulfide). Toxicity assays involve spiking cultures with inhibitors (e.g., chloroform) and measuring aqueous methanethiol concentrations. Aqueous levels ≥3× control values indicate significant stress responses .

Q. What experimental methods are used to study methanethiol’s role in microbial metabolism?

Enzymatic assays (e.g., methionine γ-lyase activity) and genetic analysis (e.g., BLASTP for L-methioninase homologs) identify metabolic pathways. Ethionine substitution in culture media can confirm methanethiol’s role in methylthio-group formation via UHPLC-HRMS/MS analysis of ethylthiolated analogs .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence competing pathways in methanol thiolation?

Strong acid/base sites favor methanol conversion but reduce selectivity for methanethiol due to dimethyl sulfide (DMS) byproduct formation. For example, K₂WO₄’s moderate basicity achieves 96% methanethiol selectivity at 47% conversion, whereas KOH (56% conversion) lowers selectivity to 90%. In situ IR spectroscopy and microkinetic modeling can map reaction networks and quantify acid-base effects .

Q. What advanced techniques resolve methanethiol’s conformational stability and non-covalent interactions?

Ab initio calculations (density functional theory, DFT) with improved basis sets (e.g., cc-pVTZ) predict global minima for dimer/trimer clusters. Benchmarking against experimental rotational spectra (e.g., microwave spectroscopy) validates computational models. These methods reveal hydrogen-bonding motifs and torsional barriers in methanethiol aggregates .

Q. How can methanethiol’s atmospheric interactions be modeled to assess climate impacts?

Global databases of oceanic methanethiol emissions are integrated with satellite-derived aerosol data. Box models simulate methanethiol-DMS synergies, showing a 30–70% increase in sulfur aerosol formation. Field measurements in extreme environments (e.g., Southern Ocean) use cryogenic trapping and GC-SCD (sulfur chemiluminescence detection) .

Q. What mechanisms underlie methanethiol’s role in odor perception and suppression?

Psychophysical tests (e.g., odor intensity scoring) and molecular docking studies identify antagonistic interactions between methanethiol and β-ionone. Suppression occurs via competitive binding to olfactory receptors (e.g., OR2T11). Dose-response curves and Dunnett’s tests quantify malodor reduction in mixed-gas experiments .

Q. How does methanethiol contribute to hypotheses about prebiotic chemistry near hydrothermal vents?

Geochemical sampling of vent fluids (38 sites globally) measures methanethiol concentrations under high-H₂ conditions. Isotopic analysis (δ³⁴S) and abiogenic synthesis experiments (e.g., H₂S + CH₃OH under high pressure) test its role as a sulfur source for early biomolecules like methionine .

Q. What methodologies assess occupational exposure risks for methanethiol derivatives?

Chronic exposure studies use animal models (mice, rats, monkeys) in controlled chambers (50 ppm methanethiol for 90 days). Physiological endpoints include body weight trends, hematological parameters, and histopathology. Regulatory thresholds are derived from NOAEL (no-observed-adverse-effect-level) data .

Methodological Tables

Table 1: Catalyst Performance in Methanol Thiolation

| Catalyst | Temperature (°C) | Methanol Conversion (%) | Methanethiol Selectivity (%) | Reference |

|---|---|---|---|---|

| K₂WO₄/Alumina | 360 | 47 | 96 | |

| KOH/Alumina | 360 | 56 | 90 |

Table 2: Methanethiol Detection Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.